![molecular formula C10H12N4O3 B2766331 Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1211484-10-4](/img/structure/B2766331.png)

Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

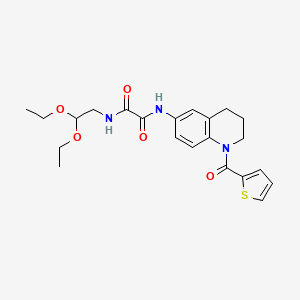

“Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, including “this compound”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound was proven using NMR spectroscopy and HPLC-MS spectrometry . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions of this compound involve the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organizing protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学的研究の応用

Chemical Synthesis and Structural Analysis

Alkyl Rearrangement in Triazolopyrimidines : Research by Makisumi and Kanō (1963) explored the alkyl rearrangement of 5-Methyl-7-methoxy-s-triazolo [1, 5-a] pyrimidines, uncovering the ability of the alkyl group in these derivatives to undergo rearrangement to ring nitrogen positions. This study provides foundational knowledge for understanding the reactivity and potential transformations of triazolopyrimidine derivatives (Makisumi & Kanō, 1963).

Synthesis and Structures : Shikhaliev et al. (2008) demonstrated the regioselective synthesis of 2-R-7-methyl[1,2,4]triazolo[2,3-a]-pyrimidines, highlighting the efficiency and selectivity achievable in synthesizing complex triazolopyrimidine structures. This insight is valuable for developing synthetic pathways for related compounds (Shikhaliev et al., 2008).

Rearrangement and Isomerization Studies

Thiazolo[3,2-a]pyrimidine Rearrangement : Lashmanova et al. (2019) discussed the preparation of triazolo[4,3-a]pyrimidines through the reduction of thiazolopyrimidinones, shedding light on the mechanisms of rearrangement. Understanding these mechanisms can aid in the design of new triazolopyrimidine derivatives with desired properties (Lashmanova et al., 2019).

Ring-Chain Isomerism : Pryadeina et al. (2008) explored the cyclisation and subsequent ring-chain isomerisation of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates. These findings are critical for understanding the dynamic behavior of triazolopyrimidines in different environments (Pryadeina et al., 2008).

Applications in Heterocyclic Chemistry

Novel Synthetic Routes : Sweidan et al. (2020) and Massari et al. (2017) provided examples of selective cyclization and efficient synthesis methods for creating [1,2,4]triazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry and material science (Sweidan et al., 2020; Massari et al., 2017).

Transformation and Isomerization : Danagulyan et al. (2011, 2006) reported on the recyclization and novel rearrangement of pyrimidine rings in [1,2,4]triazolo[1,5-a]pyrimidine derivatives, expanding the toolbox for heterocyclic chemists working with these frameworks (Danagulyan et al., 2011; Danagulyan et al., 2006).

作用機序

Target of Action

Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . Compounds with this scaffold are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . .

Mode of Action

For instance, some [1,2,4]triazolo[1,5-a]pyrimidines are known to act as calcium channel modulators or corticotropin-releasing factor 1 receptor antagonists . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

For instance, some [1,2,4]triazolo[1,5-a]pyrimidines are known to inhibit JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway .

Result of Action

For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been reported to have antiproliferative activities against cancer cells .

特性

IUPAC Name |

methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-11-10-12-8(5-16-2)13-14(6)10/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYDNTJPCBRQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC(=NN12)COC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)

![1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2766249.png)

![ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2766252.png)

![2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide](/img/structure/B2766255.png)

![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)

![6-Tert-butyl-2-{1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2766258.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)

![[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate](/img/structure/B2766261.png)

![5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2766270.png)